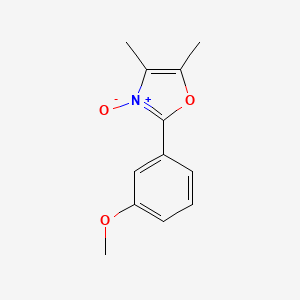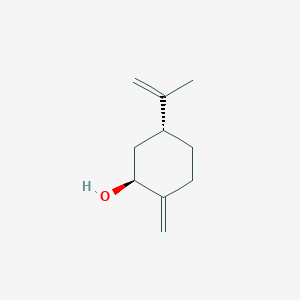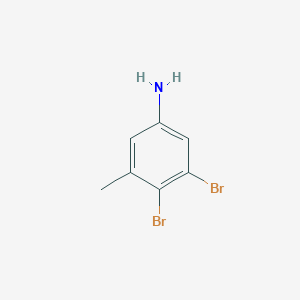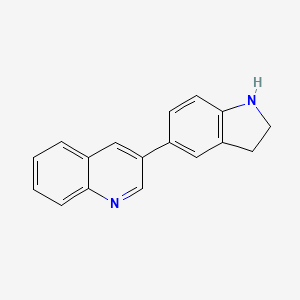
3-Bromo-6-chloro-7-methoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6-chloro-7-methoxy-quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine, chlorine, and methoxy groups in this compound makes it a unique and valuable molecule for various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-6-chloro-7-methoxy-quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of 7-methoxy-quinoline. The reaction conditions often include the use of bromine and chlorine reagents in the presence of catalysts and solvents to achieve the desired substitution on the quinoline ring.
Industrial Production Methods: Industrial production of 3-bromo-6-chloro-7-methoxy-quinoline may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance reaction efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-6-chloro-7-methoxy-quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed:
Substitution Products: Various substituted quinolines with different functional groups.
Oxidation Products: Quinoline N-oxides.
Coupling Products: Biaryl compounds with extended conjugation.
Wissenschaftliche Forschungsanwendungen
3-Bromo-6-chloro-7-methoxy-quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Investigated for its therapeutic potential in treating various diseases, including malaria and tuberculosis.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-bromo-6-chloro-7-methoxy-quinoline involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit DNA synthesis in microbial cells, leading to antimicrobial activity, or interfere with cell signaling pathways in cancer cells, resulting in anticancer effects.
Vergleich Mit ähnlichen Verbindungen
6-Bromo-4-chloroquinoline: Another quinoline derivative with similar substitution patterns.
7-Methoxyquinoline: Lacks the bromine and chlorine substituents but shares the methoxy group.
3-Chloro-6-methoxyquinoline: Similar structure but with different halogen substitution.
Uniqueness: 3-Bromo-6-chloro-7-methoxy-quinoline is unique due to the specific combination of bromine, chlorine, and methoxy groups, which confer distinct chemical and biological properties. This combination enhances its reactivity and potential for diverse applications compared to other quinoline derivatives.
Eigenschaften
Molekularformel |
C10H7BrClNO |
|---|---|
Molekulargewicht |
272.52 g/mol |
IUPAC-Name |
3-bromo-6-chloro-7-methoxyquinoline |
InChI |
InChI=1S/C10H7BrClNO/c1-14-10-4-9-6(3-8(10)12)2-7(11)5-13-9/h2-5H,1H3 |
InChI-Schlüssel |
IJRUOMSUPMSVRE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=NC=C(C=C2C=C1Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4,6,7,8,9,9a-hexahydro-3H-pyrazino[2,1-c][1,4]oxazin-1-one;dihydrochloride](/img/structure/B13909478.png)

![4-Fluoropyrazolo[1,5-A]pyridine](/img/structure/B13909507.png)


![6-Iodoimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13909520.png)


